

An In-depth Technical Guide to the Synthesis of Deuterated Pretomanid

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Compound of Interest

Compound Name: Pretomanid-d4

Cat. No.: B15556213

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This technical guide provides a comprehensive overview of the synthesis protocols for deuterated pretomanid, a critical tool in the research and development of novel treatments for tuberculosis. Deuterated analogs of pharmaceutical compounds are invaluable for a range of applications, including metabolic studies, pharmacokinetic analysis, and as internal standards in bioanalytical assays. This document outlines a proposed synthetic pathway for deuterated pretomanid (d5-Pretomanid), based on commercially available deuterated intermediates and established synthetic routes for the non-labeled parent drug.

Introduction to Pretomanid and the Role of Deuteration

Pretomanid, also known as PA-824, is a nitroimidazooxazine antimycobacterial agent. It is a key component of combination therapies for multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).^{[1][2]} Pretomanid is a prodrug that requires activation by a deazaflavin-dependent nitroreductase (Ddn) within *Mycobacterium tuberculosis*.^[1] This activation leads to the generation of reactive nitrogen species, including nitric oxide, which exert bactericidal effects.^{[1][3]}

Isotopic labeling with deuterium, a stable isotope of hydrogen, is a powerful technique in drug development. Replacing hydrogen with deuterium can subtly alter the physicochemical properties of a molecule, most notably by strengthening the carbon-hydrogen bond. This

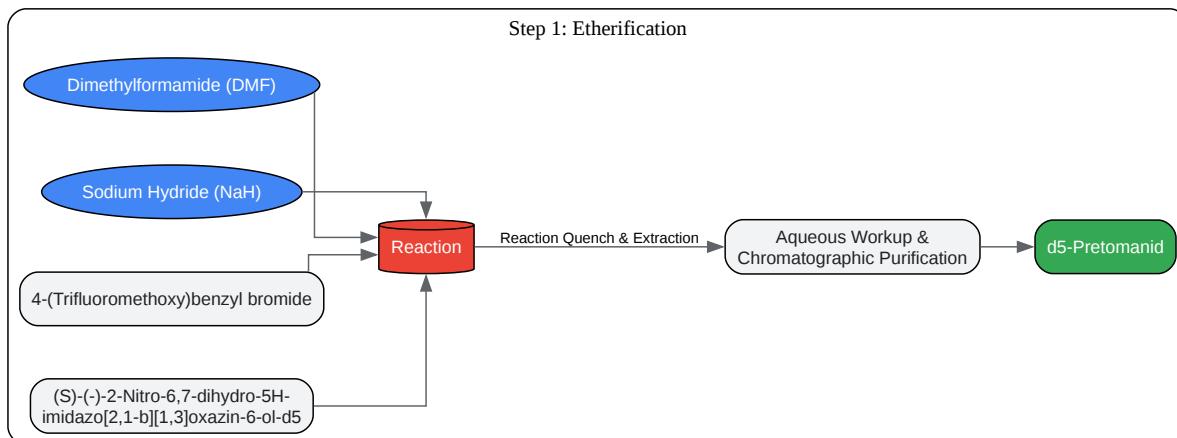
"kinetic isotope effect" can slow down metabolic processes at the site of deuteration, potentially leading to an improved pharmacokinetic profile. Furthermore, deuterated compounds are essential as internal standards for quantitative analysis by mass spectrometry due to their distinct mass-to-charge ratio.

A deuterated form of pretomanid, specifically d5-Pretomanid (Pretomanid-d5), is commercially available and has been used as an internal standard in pharmacokinetic studies. The "-d5" designation indicates the incorporation of five deuterium atoms. Based on the availability of the deuterated intermediate, (S)-(-)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol-d5, it is highly probable that the deuterium atoms are located on the bicyclic core of the molecule.

Proposed Synthetic Pathway for Deuterated Pretomanid (d5-Pretomanid)

The following section details a proposed synthetic route to d5-Pretomanid, leveraging a commercially available deuterated intermediate. This pathway is an adaptation of established synthesis methods for non-deuterated pretomanid.

The overall synthetic strategy involves the etherification of the deuterated bicyclic alcohol intermediate with 4-(trifluoromethoxy)benzyl bromide.



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A proposed workflow for the synthesis of d5-Pretomanid.

Experimental Protocol: Etherification of (S)-(-)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol-d5

This protocol is a proposed method based on analogous reactions for the synthesis of non-deuterated pretomanid.

Materials:

- (S)-(-)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol-d5
- 4-(Trifluoromethoxy)benzyl bromide
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous Dimethylformamide (DMF)

- Ethyl acetate
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- To a stirred solution of (S)-(-)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol-d5 (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise.
- Stir the resulting mixture at 0 °C for 30 minutes.
- Add a solution of 4-(trifluoromethoxy)benzyl bromide (1.1 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
- Extract the aqueous mixture with ethyl acetate (3 x volumes).
- Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford d5-Pretomanid.

Quantitative Data

Due to the proprietary nature of drug development, specific quantitative data for the synthesis of deuterated pretomanid is not readily available in the public domain. The following tables

provide expected or typical data based on the synthesis of non-deuterated pretomanid and general principles of deuteration.

Table 1: Reactant and Product Information

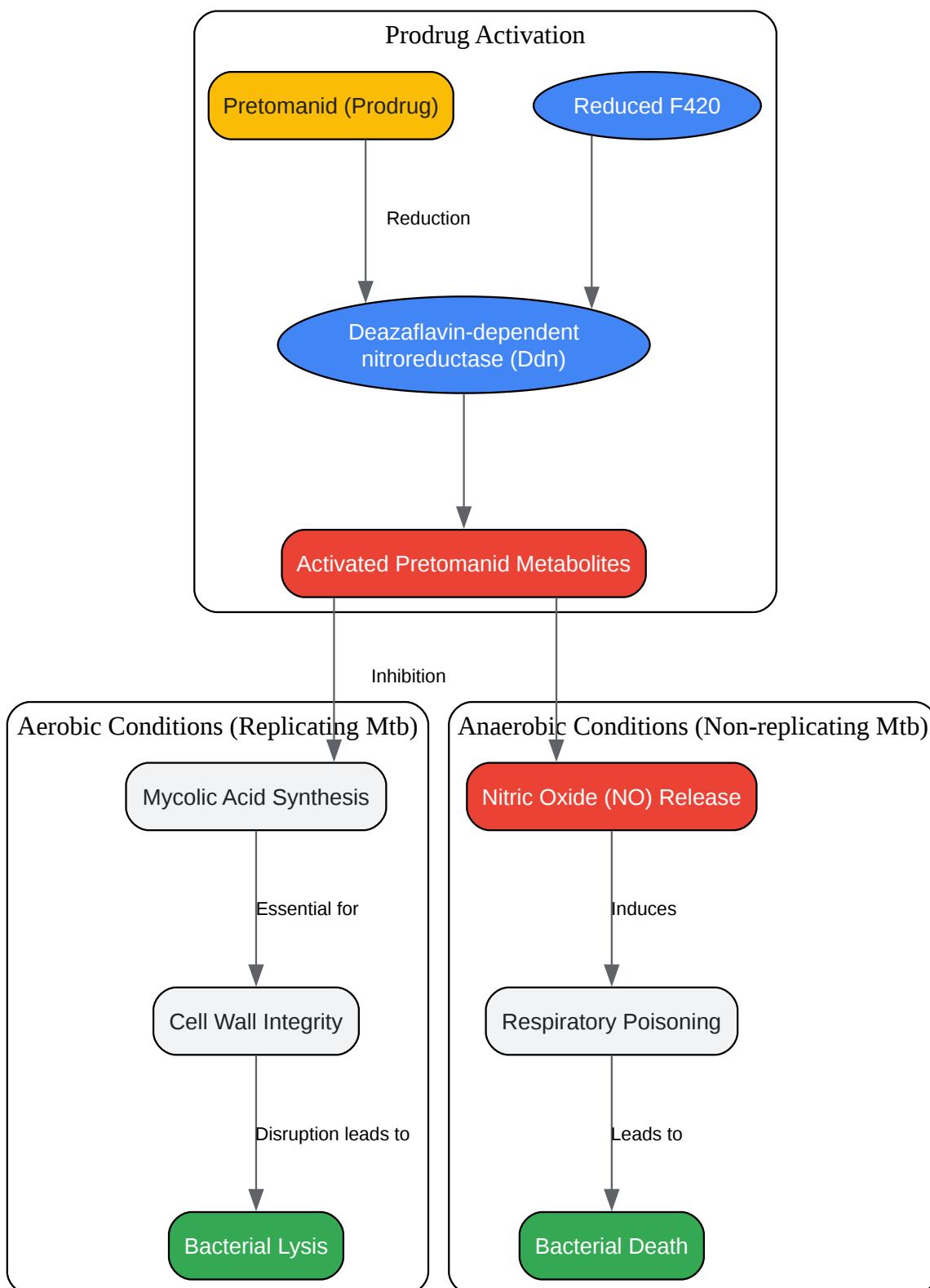
Compound	Molecular Formula	Molecular Weight (g/mol)	Role
(S)-(-)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol-d5	C ₆ H ₂ D ₅ N ₃ O ₄	190.17	Starting Material
4-(Trifluoromethoxy)benzyl bromide	C ₈ H ₆ BrF ₃ O	255.03	Reagent
d5-Pretomanid	C ₁₄ H ₇ D ₅ F ₃ N ₃ O ₅	364.29	Product

Table 2: Typical Reaction Parameters and Expected Outcomes

Parameter	Value/Range
Reaction Scale	1-10 g
Reaction Temperature	0 °C to Room Temp
Reaction Time	12-16 hours
Expected Yield	60-80%
Isotopic Purity (%D)	>98%

Mechanism of Action of Pretomanid

Pretomanid's mechanism of action is multifaceted, targeting both replicating and non-replicating forms of *Mycobacterium tuberculosis*.

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Under aerobic conditions, activated pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This disruption of the cell wall leads to bacterial lysis. In anaerobic environments, where the bacteria are non-replicating, the activated drug releases nitric oxide. This acts as a respiratory poison, leading to bacterial death.

Conclusion

The synthesis of deuterated pretomanid is a crucial step in furthering our understanding of its pharmacology and for the development of robust analytical methods. While a detailed, publicly available protocol is scarce, a logical synthetic route can be proposed based on established chemical principles and the availability of deuterated starting materials. The information provided in this guide serves as a foundational resource for researchers embarking on the synthesis and application of isotopically labeled pretomanid. Further optimization and detailed characterization will be necessary to validate and implement these protocols in a laboratory setting.

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